![molecular formula C28H24N2O3 B3974710 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B3974710.png)
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide
Übersicht
Beschreibung
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide, also known as PH-797804, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide acts as a small molecule inhibitor of p38 MAP kinase, which is a key regulator of inflammation, cancer, and neurodegenerative diseases. p38 MAP kinase is activated by various stress signals, including cytokines, growth factors, and oxidative stress. Once activated, p38 MAP kinase phosphorylates various substrates, including transcription factors, enzymes, and cytoskeletal proteins, which can lead to the production of pro-inflammatory cytokines, cell proliferation, and apoptosis. This compound inhibits the activation of p38 MAP kinase, which can reduce the production of pro-inflammatory cytokines, induce apoptosis, and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the protection of neurons from damage. Inhibition of pro-inflammatory cytokines can reduce inflammation, which can alleviate the symptoms of various diseases, including arthritis, asthma, and inflammatory bowel disease. Induction of apoptosis can reduce tumor growth and prevent the spread of cancer cells. Protection of neurons from damage can improve cognitive function and prevent the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for p38 MAP kinase. Its small size allows it to penetrate cell membranes and target intracellular signaling pathways. Its ease of synthesis allows for large-scale production and testing. Its specificity for p38 MAP kinase reduces the potential for off-target effects. However, this compound also has limitations for lab experiments, including its potential toxicity, limited solubility, and potential for drug resistance. Its potential toxicity can limit its use in vivo and require extensive safety testing. Its limited solubility can limit its use in certain assays and require the use of solubilizing agents. Its potential for drug resistance can limit its long-term efficacy and require the development of alternative inhibitors.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide, including the optimization of its pharmacokinetic properties, the identification of its downstream targets, and the development of combination therapies. Optimization of its pharmacokinetic properties can improve its bioavailability, distribution, metabolism, and excretion, which can increase its efficacy and reduce its toxicity. Identification of its downstream targets can provide insight into the molecular mechanisms underlying its therapeutic effects and identify potential biomarkers for patient selection and monitoring. Development of combination therapies can enhance its efficacy and reduce the potential for drug resistance by targeting multiple signaling pathways. Overall, the research and development of this compound have the potential to lead to new therapeutic approaches for various diseases and improve patient outcomes.
Wissenschaftliche Forschungsanwendungen
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide has been shown to have potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative diseases. Inflammation is a complex process involving the immune system response to injury or infection. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Cancer is a disease characterized by uncontrolled cell growth and division. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which can reduce tumor growth. Neurodegenerative diseases are a group of disorders characterized by the progressive loss of neurons in the brain. This compound has been shown to protect neurons from damage and improve cognitive function.
Eigenschaften
IUPAC Name |
2-(3-carbazol-9-yl-2-hydroxypropoxy)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c31-21(18-30-25-15-7-4-12-22(25)23-13-5-8-16-26(23)30)19-33-27-17-9-6-14-24(27)28(32)29-20-10-2-1-3-11-20/h1-17,21,31H,18-19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTIDCIZXFRPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylmethyl)prolinamide](/img/structure/B3974646.png)
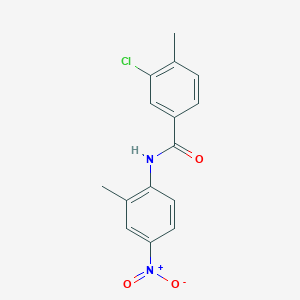
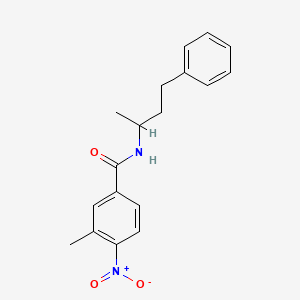
![4-[benzyl(tert-butyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol](/img/structure/B3974666.png)
![(3S*,4S*)-1-[(4-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3974682.png)
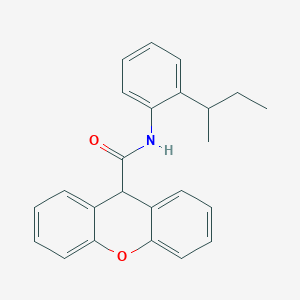
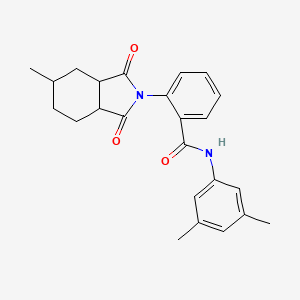
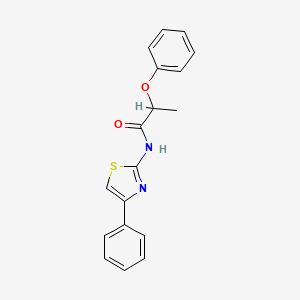
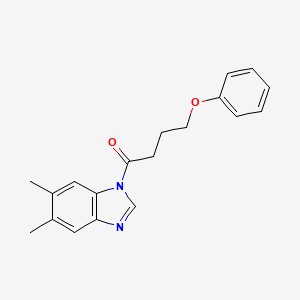
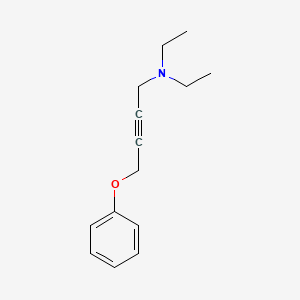
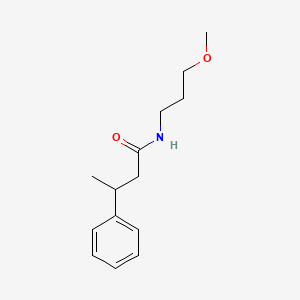
![5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B3974717.png)
![1-[3-(4-fluorophenoxy)propyl]-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3974729.png)
![1-butyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3974743.png)